REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[F:13][CH2:14][C:15](Cl)=[O:16]>C(Cl)Cl>[F:13][CH2:14][C:15]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][C:4]=1[F:8])=[O:16] |f:1.2.3.4|
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FCC(=O)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then warmed at about 50° for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
the mixture was poured onto ice
|
Type
|
CUSTOM
|
Details
|
The methylene chloride layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
CUSTOM
|
Details
|
This material was chromatographed on a column of silica eluting with a mixture of hexane/methylene chloride (65:35 by volume)
|
Type
|
CUSTOM
|
Details
|
The product-containing fractions were collected
|
Type
|
CUSTOM
|
Details
|
The title compound crystallised on evaporation of these fractions
|
Type
|
CUSTOM
|
Details
|
was dried in a vacuum desiccator to a colourless crystalline solid (1.12 g; 36% yield), melting point 57°-8°
|
Name
|
|
Type
|
|
Smiles
|
FCC(=O)C1=C(C=C(C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |